(E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
Overview
Description
(E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is a synthetic organic compound known for its role as an intermediate in the preparation of biologically active molecules, particularly in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate typically involves the reaction of methyl 2-oxoindoline-6-carboxylate with acetic anhydride and trimethyl orthoformate under high-temperature conditions. The reaction is carried out in a solvent such as toluene, which facilitates the azeotropic removal of acetic acid during the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
(E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is used extensively in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: In the production of high-value chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, in the synthesis of nintedanib, it acts as a key intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The compound’s structure allows it to participate in various chemical reactions, facilitating the formation of complex molecules with therapeutic properties .
Comparison with Similar Compounds
Similar Compounds
Nintedanib: A closely related compound used in pharmaceuticals.
Piperine: An alkaloid with similar structural features and biological activities.
Uniqueness
(E)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of nintedanib highlights its importance in medicinal chemistry.
Properties
IUPAC Name |
methyl (3E)-1-acetyl-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-12(22)21-16-11-14(20(24)26-3)9-10-15(16)17(19(21)23)18(25-2)13-7-5-4-6-8-13/h4-11H,1-3H3/b18-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAELOHNWFVWCNO-ISLYRVAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C(=C(C3=CC=CC=C3)OC)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)/C(=C(/C3=CC=CC=C3)\OC)/C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401122706 | |
Record name | Methyl (3E)-1-acetyl-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401122706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1168152-07-5 | |
Record name | Methyl (3E)-1-acetyl-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1168152-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (3E)-1-acetyl-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401122706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (3E)-1-acetyl-2,3-dihydro-3-(methoxyphenylmethylene)-2-oxo-1H-indole-6-carboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W85Q6GG97H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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